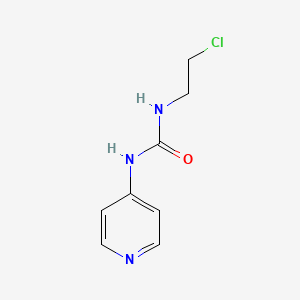
1-(2-Chloroethyl)-3-(pyridin-4-yl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound “1-(2-Chloroethyl)-3-(pyridin-4-yl)urea” is recognized for its potential in medicinal chemistry due to the presence of the imidazopyridine moiety . This moiety is considered a ‘drug prejudice’ scaffold, which means it is a favorable structure in the design of new drugs. Its structural characteristics make it suitable for creating compounds that can interact with various biological targets. This compound could be explored for its efficacy in treating diseases where modulation of protein activity is required.
Material Science
In material science, the structural character of “1-(2-Chloroethyl)-3-(pyridin-4-yl)urea” makes it a candidate for the synthesis of new materials . Its robust bicyclic structure could be utilized in creating polymers or coatings with unique properties such as enhanced durability or specific interaction with other chemical substances.
Agriculture
While specific applications in agriculture are not directly cited, compounds like “1-(2-Chloroethyl)-3-(pyridin-4-yl)urea” could be investigated for their role in plant growth regulation or as a precursor to more complex molecules that act as pesticides or herbicides .
Environmental Science
In environmental science, research could focus on the compound’s breakdown products and their environmental impact. Understanding its stability and reactivity could lead to insights into how such compounds behave in the ecosystem and their potential use in environmental remediation .
Biochemistry
Biochemically, “1-(2-Chloroethyl)-3-(pyridin-4-yl)urea” can be a subject of study for its interaction with enzymes and proteins. It could serve as an inhibitor or activator in enzymatic reactions, providing a tool for probing biochemical pathways .
Pharmacology
Pharmacologically, the compound’s applications could extend to the development of therapeutic agents. Its ability to be modified and interact with various receptors or ion channels could make it a valuable scaffold for drug discovery .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLVHLPLULRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211530 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62491-96-7 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62491-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


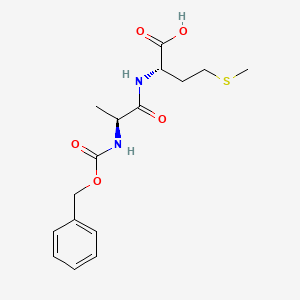

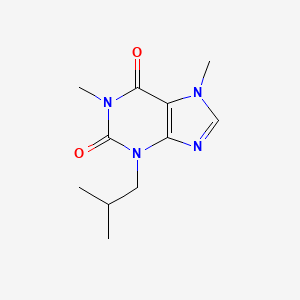


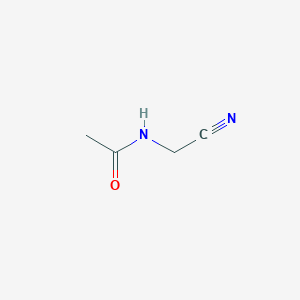
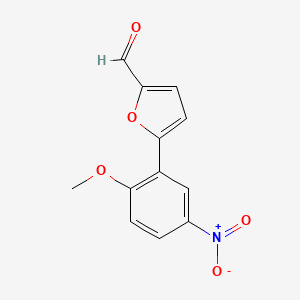
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595837.png)
![Ethyl [(4-bromophenyl)amino]acetate](/img/structure/B1595838.png)


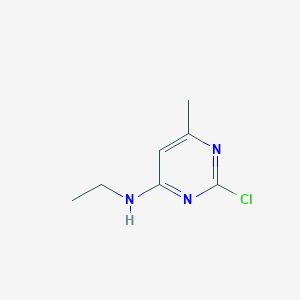

![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)